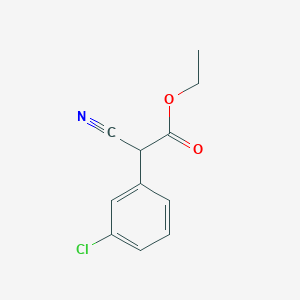

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate

Vue d'ensemble

Description

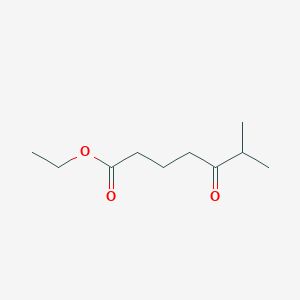

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, also known as 2-chlorobenzyl cyanide, is a versatile chemical compound which has a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a faint odor, and is soluble in most organic solvents. This compound is widely used in organic synthesis, as it can be used to prepare a variety of useful compounds. In addition, it has been used in the synthesis of various drugs, including anti-cancer agents and antifungal agents.

Applications De Recherche Scientifique

Environmental Impact and Biodegradation

Research into chlorophenyl compounds often focuses on their environmental impact and biodegradation pathways. For instance, studies on chlorophenols, compounds closely related to the chlorophenyl group in Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, have assessed their toxicity to aquatic environments and found that they exhibit moderate toxic effects to mammalian and aquatic life. The persistence of these compounds in the environment can vary, with some chlorophenols showing moderate to high persistence depending on environmental conditions, although bioaccumulation is generally expected to be low. Notably, their strong organoleptic effect is a striking feature (Krijgsheld & Gen, 1986).

Potential for Anticancer Research

In the field of medicinal chemistry, certain chlorophenyl-related compounds have been investigated for their anticancer properties. Research efforts are directed at discovering compounds with high tumor specificity and reduced toxicity to healthy cells. For example, studies have explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, highlighting the potential of specific compounds for the development of new anticancer drugs with minimized side effects (Sugita et al., 2017).

Application in Organic Electronics

The development of organic electronic materials is another area where related compounds find application. Research into poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives, for example, focuses on their thermoelectric properties, highlighting the progress in enhancing the figure-of-merit of PEDOT-based materials for potential use in energy conversion and storage technologies (Yue & Xu, 2012).

Environmental Remediation Techniques

The study of zero-valent iron and iron-based bimetals for the degradation of chlorinated compounds, including chlorophenols, is critical in environmental remediation efforts. These materials have shown potential in efficiently dechlorinating toxic compounds, offering insights into mechanisms and processes for environmental cleanup (Gunawardana, Singhal, & Swedlund, 2011).

Propriétés

IUPAC Name |

ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLGZCWCQCFIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40556051 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |

CAS RN |

92847-34-2 | |

| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)

![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)

![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)